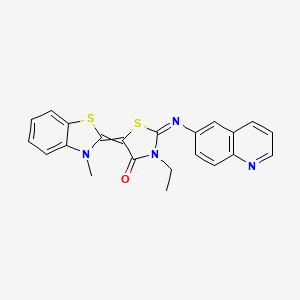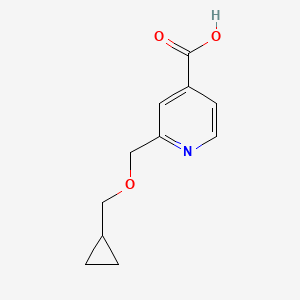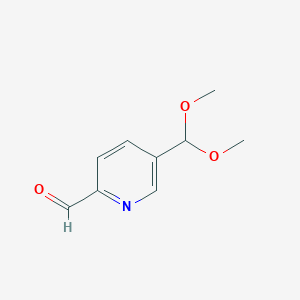![molecular formula C16H15ClFN3O B8333890 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide](/img/structure/B8333890.png)
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This particular compound is a derivative of the 1,4-benzodiazepine structure, which is characterized by its unique chemical configuration and potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide typically involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can facilitate the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation reactions and the use of specific catalysts can streamline the synthesis process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and activity.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized benzodiazepine derivatives .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.
Biology: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its anxiolytic, sedative, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide involves its interaction with central benzodiazepine receptors. These receptors modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), enhancing its inhibitory effects on the central nervous system. This interaction leads to the compound’s anxiolytic, sedative, and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Midazolam: Another imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Clonazepam: A benzodiazepine with potent anticonvulsant properties.
Uniqueness
2-(Aminomethyl)-7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepine4-oxide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its fluorophenyl group and methanamine-4-oxide moiety contribute to its unique interactions with biological targets, differentiating it from other benzodiazepines .
Propiedades
Fórmula molecular |
C16H15ClFN3O |
|---|---|
Peso molecular |
319.76 g/mol |
Nombre IUPAC |
[7-chloro-5-(2-fluorophenyl)-4-hydroxy-2,3-dihydro-1,4-benzodiazepin-2-yl]methanamine |
InChI |
InChI=1S/C16H15ClFN3O/c17-10-5-6-15-13(7-10)16(12-3-1-2-4-14(12)18)21(22)9-11(8-19)20-15/h1-7,11,22H,8-9,19H2 |
Clave InChI |
FLGJWZHSUOMQJG-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B8333811.png)

![2-Iodo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8333814.png)











